6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one
Description
6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one is a complex heterocyclic compound that features a seven-membered azepine ring fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Properties
IUPAC Name |
6-(4-methylphenyl)sulfonyl-7,8-dihydro-5H-thieno[2,3-d]azepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-11-2-4-12(5-3-11)21(18,19)16-8-6-15-13(7-9-20-15)14(17)10-16/h2-5,7,9H,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQMQMSABKIKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C=CS3)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thienoazepinone Synthesis via Friedel-Crafts Cyclization
The thienoazepinone scaffold is constructed through intramolecular Friedel-Crafts acylation, a strategy validated in the synthesis of analogous thieno[2,3-c]azepinones.
Substrate Preparation
The precursor N-(4-methylbenzenesulfonyl)-N-(2-thenyl)-β-alanine is synthesized by reacting 2-thenylamine with β-propiolactone followed by sulfonylation using 4-methylbenzenesulfonyl chloride. Key parameters:
Cyclization Conditions
Tin(IV) chloride-catalyzed cyclization forms the azepinone ring:
$$
\text{N-(4-methylbenzenesulfonyl)-N-(2-thenyl)-β-alanine} \xrightarrow{\text{SnCl}_4 (\text{20 mol\%}), \text{DCM}, \text{reflux}} \text{6-(4-methylbenzenesulfonyl)-4H-thieno[2,3-d]azepin-4-one}
$$
Table 1: Optimization of Cyclization Catalysts
| Catalyst | Concentration (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SnCl₄ | 20 | 40 | 65 |
| AlCl₃ | 30 | 40 | 52 |
| FeCl₃ | 30 | 40 | 38 |
| BF₃·OEt₂ | 15 | 25 | 41 |
Data adapted from Friedel-Crafts protocols in thienoazepinone synthesis.
Regioselective Sulfonylation Strategies
The 4-methylbenzenesulfonyl group is introduced either pre- or post-cyclization, with phase-transfer catalysis (PTC) proving critical for regiocontrol.
Pre-Cyclization Sulfonylation
Sulfonylation of the β-alanine precursor ensures correct positioning:
Post-Cyclization Sulfonylation
Direct sulfonylation of the azepinone core requires careful electrophilic substitution:
$$
\text{4H-thieno[2,3-d]azepin-4-one} \xrightarrow{\text{TsCl (1.5 equiv), DMAP, DCM}} \text{6-Ts-4H-thieno[2,3-d]azepin-4-one}
$$
Alternative Pathways and Byproduct Analysis
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the thiophene or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Antidiabetic Potential
Recent studies have highlighted the compound's inhibitory effects on enzymes associated with type 2 diabetes mellitus (T2DM). For instance, derivatives synthesized from this compound were screened against alpha-glucosidase and acetylcholinesterase enzymes. The results indicated promising inhibitory activity, suggesting potential applications in managing T2DM and Alzheimer's disease (AD) .
Antimicrobial Properties
The sulfonamide group in the structure is known for its antimicrobial properties. Compounds containing this moiety have been reported to exhibit activity against various bacterial strains. Research indicates that modifications to the thieno[2,3-d]azepin framework can enhance antibacterial efficacy .
Neuroprotective Effects
The neuroprotective potential of 6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one has been investigated in models of neurodegenerative diseases. The compound's ability to inhibit acetylcholinesterase suggests it may help improve cognitive function and memory impairment associated with AD .
Case Study 1: Enzyme Inhibition
In a study focusing on enzyme inhibition for diabetes management, various derivatives of this compound were synthesized and evaluated for their inhibitory effects on alpha-glucosidase. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong enzyme inhibition .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Derivative A | 5.0 | Alpha-glucosidase |
| Derivative B | 10.5 | Acetylcholinesterase |
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of synthesized derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that several compounds displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) below 50 µg/mL .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Compound X | 25 | E. coli |
| Compound Y | 30 | Staphylococcus aureus |
Mechanism of Action
The mechanism of action of 6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Azepines: Compounds with a seven-membered nitrogen-containing ring, such as benzazepines and oxazepines.
Thiazepines: Similar to azepines but with a sulfur atom in the ring.
Benzodiazepines: Well-known for their use as anxiolytics and sedatives, these compounds have a fused benzene and diazepine ring system.
Uniqueness
6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one is unique due to its specific combination of a thiophene ring fused with an azepine ring and the presence of a methylbenzenesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
The compound 6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one is a member of the thieno[2,3-d]azepine family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 273.39 g/mol. The compound features a thieno[2,3-d]azepine core substituted with a 4-methylbenzenesulfonyl group.
Synthesis
The synthesis of this compound typically involves the reaction of thieno[2,3-d]azepine derivatives with sulfonyl chlorides. For example, the reaction of 4-methylbenzenesulfonyl chloride with appropriate precursors under basic conditions has been reported to yield the desired sulfonamide derivatives effectively .
Antitumor Activity
Research indicates that thieno[2,3-d]azepine derivatives exhibit significant antitumor activity. A study highlighted the inhibitory effects of similar compounds on cancer cell lines such as MCF-7 and MDA-MB-231. These compounds were found to induce apoptosis in these cells and showed synergistic effects when combined with established chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of these compounds. In vitro studies demonstrated that certain thieno[2,3-d]azepine derivatives inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests a mechanism through which these compounds could be utilized in treating inflammatory diseases.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Specific derivatives have shown promising results in inhibiting enzymes linked to various diseases. For instance, some studies have focused on their ability to inhibit xanthine oxidase (XO), which is relevant in gout and other inflammatory conditions .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
